molecular formula C24H17BO2 B11713355 (4-(Triphenylen-2-yl)phenyl)boronic acid

(4-(Triphenylen-2-yl)phenyl)boronic acid

Cat. No.: B11713355
M. Wt: 348.2 g/mol
InChI Key: YPQXILCAWCYGHJ-UHFFFAOYSA-N
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Description

(4-(Triphenylen-2-yl)phenyl)boronic acid is an organic compound that belongs to the class of boronic acids These compounds are characterized by the presence of a boron atom bonded to an oxygen atom and a hydroxyl group this compound is particularly notable for its unique structure, which includes a triphenylene moiety attached to a phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (4-(Triphenylen-2-yl)phenyl)boronic acid typically involves the following steps:

    Bromination of Triphenylene: Triphenylene is brominated to form 2-bromotriphenylene.

    Suzuki Coupling Reaction: The 2-bromotriphenylene is then subjected to a Suzuki coupling reaction with phenylboronic acid in the presence of a palladium catalyst and a base such as potassium carbonate. The reaction is carried out in a solvent like tetrahydrofuran under reflux conditions.

    Hydrolysis: The resulting product is hydrolyzed to yield this compound.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to ensure high yield and purity. The reaction parameters, such as temperature, pressure, and reaction time, are carefully controlled to maximize efficiency.

Chemical Reactions Analysis

Types of Reactions: (4-(Triphenylen-2-yl)phenyl)boronic acid undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form corresponding boronic esters or boronic anhydrides.

    Reduction: Reduction reactions can convert it into boronic alcohols or other reduced forms.

    Substitution: It participates in substitution reactions, particularly in the formation of carbon-carbon bonds through Suzuki coupling.

Common Reagents and Conditions:

    Oxidation: Reagents such as hydrogen peroxide or peracids are commonly used.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed.

    Substitution: Palladium catalysts and bases like potassium carbonate or sodium hydroxide are used in Suzuki coupling reactions.

Major Products:

    Oxidation: Boronic esters or anhydrides.

    Reduction: Boronic alcohols.

    Substitution: Biaryl compounds formed through Suzuki coupling.

Scientific Research Applications

(4-(Triphenylen-2-yl)phenyl)boronic acid has a wide range of scientific research applications:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules and polymers.

    Biology: It serves as a probe in biological assays and as a ligand in the study of enzyme inhibition.

    Industry: It is utilized in the production of high-performance materials, such as organic light-emitting diodes (OLEDs) and other electronic devices.

Mechanism of Action

The mechanism of action of (4-(Triphenylen-2-yl)phenyl)boronic acid involves its interaction with molecular targets through the boronic acid moiety. This moiety can form reversible covalent bonds with diols and other nucleophiles, making it a valuable tool in the study of enzyme inhibition and molecular recognition. The triphenylene group enhances the compound’s stability and facilitates its incorporation into larger molecular frameworks.

Comparison with Similar Compounds

    Phenylboronic acid: Lacks the triphenylene moiety, making it less complex and less versatile in applications.

    (4-(Naphthalen-2-yl)phenyl)boronic acid: Similar structure but with a naphthalene group instead of triphenylene, resulting in different electronic properties.

    (4-(Anthracen-2-yl)phenyl)boronic acid: Contains an anthracene moiety, which affects its reactivity and applications.

Uniqueness: (4-(Triphenylen-2-yl)phenyl)boronic acid is unique due to the presence of the triphenylene group, which imparts distinct electronic and steric properties. This uniqueness makes it particularly valuable in the synthesis of complex organic molecules and in applications requiring high stability and specific molecular interactions.

Properties

Molecular Formula

C24H17BO2

Molecular Weight

348.2 g/mol

IUPAC Name

(4-triphenylen-2-ylphenyl)boronic acid

InChI

InChI=1S/C24H17BO2/c26-25(27)18-12-9-16(10-13-18)17-11-14-23-21-7-2-1-5-19(21)20-6-3-4-8-22(20)24(23)15-17/h1-15,26-27H

InChI Key

YPQXILCAWCYGHJ-UHFFFAOYSA-N

Canonical SMILES

B(C1=CC=C(C=C1)C2=CC3=C(C=C2)C4=CC=CC=C4C5=CC=CC=C53)(O)O

Origin of Product

United States

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